5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide
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Overview
Description
5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide is a chemical compound known for its potential applications in medicinal chemistry and drug discovery. It is characterized by the presence of a bromine atom, two fluorine atoms on a cyclohexyl ring, and a nicotinamide moiety. This compound is of interest due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the bromination of a nicotinamide derivative followed by the introduction of the difluorocyclohexyl group. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering its biological activity.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common reagents used in these reactions include halogenating agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of enzymes such as poly (ADP-ribose) polymerases (PARPs), which are involved in DNA repair and cancer therapy.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: Researchers use it to probe the mechanisms of enzyme inhibition and to develop new chemical probes for biological studies.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as PARPs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the accumulation of DNA damage in cancer cells and potentially enhancing the efficacy of other cancer treatments . The molecular pathways involved include the inhibition of DNA repair processes and the modulation of cellular stress responses.
Comparison with Similar Compounds
5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
5-bromo-N-(4-(pyrrolidinyl)piperidinyl)nicotinamide: This compound also contains a bromine atom and a nicotinamide moiety but differs in the structure of the cyclohexyl ring.
5-bromo-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide: This compound has an oxadiazole ring in place of the nicotinamide moiety.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF2N2O/c13-9-5-8(6-16-7-9)11(18)17-10-1-3-12(14,15)4-2-10/h5-7,10H,1-4H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRFWNXGJMBXLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.